molecular formula C9H5IO2S B3282356 3-Iodobenzo[b]thiophene-2-carboxylic acid CAS No. 749268-79-9

3-Iodobenzo[b]thiophene-2-carboxylic acid

Cat. No. B3282356
CAS RN: 749268-79-9
M. Wt: 304.11 g/mol
InChI Key: DIGRAVBQTJEUAG-UHFFFAOYSA-N
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Description

3-Iodobenzo[b]thiophene-2-carboxylic acid is a derivative of thiophene, which is a heterocyclic compound containing a five-membered ring made up of one sulfur atom . Thiophene derivatives have a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Synthesis of Tubulin Binding Agents

3-Iodobenzo[b]thiophene-2-carboxylic acid has been utilized in the development of novel tubulin binding agents. A method involving sequential coupling of o-bromoiodobenzenes with benzylmercaptan and zinc acetylides yields benzyl o-ethynylphenyl sulfides. These are then converted to 3-iodobenzo[b]thiophenes through iodocyclization, which can be further processed using palladium-mediated coupling and metalation techniques. This approach offers a flexible and convergent pathway to 2,3-disubstituted benzo[b]thiophenes, significant for synthesizing tubulin binding agents (Flynn, Verdier-Pinard, & Hamel, 2001).

Inhibitors of Urokinase

Another application is in the synthesis of inhibitors for urokinase-type plasminogen activator (uPA). Methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate, is derived from 3-fluoroiodobenzene. This compound is crucial for the efficient synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines. These compounds have been identified as potent and selective uPA inhibitors (Bridges et al., 1993).

Anti-Inflammatory Agents

3-Iodobenzo[b]thiophene-2-carboxylic acid derivatives have shown significant anti-inflammatory properties. The conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, followed by reaction with various amines, leads to C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity. This highlights its potential in the development of new anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).

Luminescent Supramolecular Assemblies

This compound also finds application in the synthesis of luminescent supramolecular assemblies. Stilbenecarboxylic acids, tetrazolylstilbenes, and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which include derivatives of 3-iodobenzo[b]thiophene-2-carboxylic acid, form hydrogen-bonded complexes with an imidazoline base. These complexes exhibit strong blue or blue-green photoluminescence in solution, although fluorescence in the solid state is almost completely quenched. This synthesis is significant for the development of materials with unique luminescent properties (Osterod et al., 2001).

Generation of Benzo[b]thiophene Libraries

3-Iodobenzo[b]thiophene-2-carboxylic acid is instrumental in creating libraries of benzo[b]thiophene derivatives. Methods involving palladium-catalyzed substitution and iodocyclization are used to synthesize diverse methyl sulfone-substituted benzo[b]thiophenes. This process is critical for generating a broad array of medicinally relevant compounds in drug discovery (Cho, Neuenswander, & Larock, 2010).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the study and application of 3-Iodobenzo[b]thiophene-2-carboxylic acid and its derivatives could be a promising area for future research.

properties

IUPAC Name

3-iodo-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGRAVBQTJEUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzo[b]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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